molecular formula C19H28ClN3O2 B13511425 3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride

3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride

Cat. No.: B13511425
M. Wt: 365.9 g/mol
InChI Key: HVLOKIHUGWSKOI-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a pyrrolidinone moiety, and an aminomethyl group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, an amine, and a ketone are reacted to form the piperidine structure.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Coupling Reactions: The final step involves coupling the piperidine and pyrrolidinone moieties using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

    Reduction: Reduced derivatives with alcohol functionalities.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it useful in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperidine and pyrrolidinone derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological activities. Its structure suggests it could interact with various biological receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The aminomethyl group could facilitate binding to biological targets, while the piperidine and pyrrolidinone rings could influence the compound’s overall conformation and interaction with proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar in having an aminomethyl group attached to an aromatic ring.

    1-Phenylpiperidine: Shares the piperidine ring structure.

    2-Pyrrolidinone: Contains the pyrrolidinone moiety.

Uniqueness

3-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one hydrochloride is unique due to the combination of its functional groups. The presence of both a piperidine ring and a pyrrolidinone moiety, along with an aminomethyl group, provides a versatile scaffold for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H28ClN3O2

Molecular Weight

365.9 g/mol

IUPAC Name

3-[4-(aminomethyl)-4-phenylpiperidine-1-carbonyl]-1,3-dimethylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C19H27N3O2.ClH/c1-18(8-11-21(2)16(18)23)17(24)22-12-9-19(14-20,10-13-22)15-6-4-3-5-7-15;/h3-7H,8-14,20H2,1-2H3;1H

InChI Key

HVLOKIHUGWSKOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)C)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3.Cl

Origin of Product

United States

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